6-Dehydro Estradiol 17-Valerate is a synthetic derivative of estradiol, which is a naturally occurring estrogen hormone. The compound is characterized by the molecular formula and has a molecular weight of approximately 354.48 g/mol. It is primarily utilized in scientific research and has potential therapeutic applications in medicine, particularly in hormone replacement therapy and treatment for certain cancers .
The synthesis of 6-Dehydro Estradiol 17-Valerate involves the following steps:
The molecular structure of 6-Dehydro Estradiol 17-Valerate can be depicted as follows:
6-Dehydro Estradiol 17-Valerate can undergo various chemical reactions, including:
These reactions are significant for understanding the compound's stability and reactivity under different conditions, which can influence its therapeutic efficacy and safety profile .
As a pro-drug, 6-Dehydro Estradiol 17-Valerate is metabolized into estradiol upon administration.
This mechanism allows for therapeutic applications in managing menopausal symptoms, hypoestrogenism, and certain hormone-dependent cancers .
6-Dehydro Estradiol 17-Valerate has diverse applications across several fields:
The compound is systematically identified as [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate. Its CAS Registry Number 1313382-25-0 provides a unique identifier in chemical databases and regulatory documentation [1] [6]. This alphanumeric designation is essential for unambiguous substance tracking across pharmaceutical and research contexts. The IUPAC name reflects the core steroid structure with precise stereochemical descriptors (8R,9S,13S,14S,17S) and functional group modifications at positions 3 (hydroxyl) and 17 (valerate ester).
This compound is extensively referenced under multiple aliases in scientific literature and pharmaceutical quality control documentation. Key synonyms include:
Table 1: Comprehensive Synonym List
Pharmaceutical Context | Designation |
---|---|
European Pharmacopoeia | Estradiol Valerate EP Impurity G |
Chemical Databases | 6-Dehydro Estradiol 17-Valerate |
Steroid Chemistry | Estra-1,3,5(10),6-tetraene-3,17β-diol 17-valerate |
Research Literature | (17β)-Estra-1,3,5(10),6-tetraene-3,17-diol 17-pentanoate |
These designations highlight its role primarily as a degradation product or synthetic impurity in estradiol valerate formulations [1] [8]. The consistent reference to "Impurity G" underscores its significance in pharmaceutical quality control protocols where monitoring structural analogs is mandated by regulatory authorities.
The molecular framework is characterized by the steroid nucleus common to estrane derivatives, specifically the cyclopenta[a]phenanthrene system. This tetracyclic scaffold consists of three cyclohexane rings (A/B/C) and one cyclopentane ring (D) with the following stereochemical features:
The molecular formula C₂₃H₃₀O₃ (MW: 354.48 g/mol) distinguishes it from estradiol valerate (C₂₃H₃₂O₃) through the presence of two fewer hydrogens, consistent with the additional double bond [1] [6]. The conjugated tetraene system (rings A-B) significantly alters electron distribution compared to the parent estradiol.
Two critical functional modifications define this analog:1. 6-Dehydro Configuration: Introduction of a double bond between C6 and C7 (Δ⁶,⁷) creates a conjugated system extending from ring A (phenolic ring) into ring B. This modification:- Reduces saturation in the B ring- Increases molecular planarity- Alters UV absorption properties2. 17β-Valerate Esterification: The 17β-hydroxyl group is esterified with valeric acid (pentanoic acid), forming a lipophilic ester bond. This modification:- Enhances lipid solubility versus unconjugated estradiol- Modifies hydrolysis kinetics compared to shorter-chain esters [1] [6]
Table 2: Structural Comparison with Related Compounds
Feature | 6-Dehydro Estradiol 17-Valerate | Estradiol Valerate |
---|---|---|
C6-C7 Bond | Double bond (dehydro) | Single bond |
C17 Substituent | Valerate ester | Valerate ester |
Molecular Formula | C₂₃H₃₀O₃ | C₂₃H₃₂O₃ |
Saturation | Tetraene system | Triene system |
The combined modifications impact molecular polarity, metabolic stability, and chromatographic behavior, necessitating specialized analytical methods for detection in pharmaceutical products [1] [8].
Key molecular interactions are governed by:
The molecule exhibits dipolar character from the phenolic hydroxyl (moderate dipole) and ester carbonyl (strong dipole), but overall hydrophobicity dominates its partitioning behavior. These properties inform analytical detection methods, where reverse-phase HPLC with UV detection at 280–300 nm (targeting the conjugated system) is optimal for impurity quantification [6] [8].
Table 3: Summary of Key Physicochemical Properties
Property | Value/Description | Method/Notes |
---|---|---|
Molecular Weight | 354.48 g/mol | Calculated from C₂₃H₃₀O₃ |
Hydrogen Bond Donors | 1 | Phenolic OH at C3 |
Hydrogen Bond Acceptors | 3 | Ester carbonyl oxygen + phenolic oxygen |
Predicted logP | 5.2–6.1 | High lipophilicity |
Storage Stability | Neat solid at room temperature | Protect from light/moisture |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: